molecular formula C18H22O11 B190621 Asperuloside CAS No. 14259-45-1

Asperuloside

Cat. No. B190621
CAS RN: 14259-45-1
M. Wt: 414.4 g/mol
InChI Key: IBIPGYWNOBGEMH-AEFNDFPBSA-N
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Description

Asperuloside is an iridoid glycoside found in many medicinal plants . It has significant anti-inflammatory activities and has shown promising results in animal models for anti-obesity and delaying muscle aging .


Molecular Structure Analysis

The molecular formula of Asperuloside is C18H22O11 . Its molecular weight is 414.36 g/mol .


Chemical Reactions Analysis

Asperuloside has been studied for its effects in various biological contexts. For instance, it has been found to reduce inflammation in the liver and hypothalamus of high-fat-fed mice . It also prevents peri-implantitis via suppression of NF-κB and ERK1/2 on rats .


Physical And Chemical Properties Analysis

Asperuloside is a white powder . It is soluble in methanol and water .

Scientific Research Applications

  • Pharmacological Properties : Asperuloside exhibits a range of therapeutic properties, including anti-viral, anti-malarial, anti-protozoal, anti-tumorigenic, anti-hypertensive, anti-obesity, immunomodulatory, anti-inflammatory, and antioxidant effects. These findings, primarily from preclinical studies, highlight asperuloside's potential in treating various human diseases. However, clinical trials are yet to be conducted (Manzione et al., 2020).

  • Anti-inflammatory Effects : In a study on inflammatory responses in lipopolysaccharide-stimulated cells and lung injury models, asperuloside demonstrated significant anti-inflammatory effects. It achieved this by downregulating pro-inflammatory cytokines and inhibiting nuclear factor kappa-B (NF-κB) nuclear translocation and MAPK phosphorylation (Qiu et al., 2016).

  • Emerging Therapeutic Potential : Asperuloside has shown promising effects as a therapeutic agent for several diseases, with research intensifying in recent decades. It is primarily found in plants belonging to the genus Eucommia and exhibits a wide spectrum of pharmacological activities due to various reported mechanisms (Chan et al., 2019).

  • Obesity and Type 2 Diabetes : Research indicates that asperuloside can effectively reduce body weight gain, glucose intolerance, and insulin resistance in mice with high-fat diet-induced obesity. It achieves this by modulating gut microbiota and metabolic signaling (Nakamura et al., 2020).

  • Anti-obesity Mechanisms : Asperuloside's anti-obesity properties have been linked to alterations in nutrient-sensing receptors and hypothalamic receptors involved in food intake, particularly in response to obesogenic diets. This suggests its potential as a novel anti-obesity strategy (Ishaq et al., 2021).

  • Hypotensive Effects : Asperuloside and an aqueous extract from Galium triflorum, a plant in the Rubiaceae family, were studied for their hypotensive effects, highlighting another therapeutic avenue for asperuloside (Knott & McCutcheon, 1961).

  • Anti-Inflammatory Properties in Obesity : Asperuloside has shown promise in reducing inflammation in the liver and hypothalamus of high-fat-fed mice, suggesting its applicability in obesity management and related complications (Ishaq et al., 2022).

  • Isolation Techniques : A study detailed the practical isolation of asperuloside from Coprosma quadrifida using a rapid pressurised hot water extraction method, illustrating efficient ways to extract this compound for further study (Deans et al., 2016).

  • Allelopathic Effects : Asperuloside has been identified as a growth inhibitor in catchweed seeds, demonstrating not only inhibitory effects on the seeds themselves but also allelopathic effects, inhibiting the growth of other plants (Komai et al., 1986).

Safety And Hazards

Asperuloside is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed .

properties

IUPAC Name

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPGYWNOBGEMH-DILZHRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperuloside

CAS RN

14259-45-1
Record name Asperuloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14259-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asperuloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ASPERULOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CFI02X39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340
Citations
MG Manzione, M Martorell, F Sharopov, NG Bhat… - European Journal of …, 2020 - Elsevier
… models suggest that asperuloside has therapeutic … of asperuloside pharmacological properties and encourage researchers to evaluate both pharmacokinetic and toxicity of asperuloside …
Number of citations: 18 www.sciencedirect.com
AR Trim, R Hill - Biochemical journal, 1952 - ncbi.nlm.nih.gov
… The work described in this paper shows that aucubin, asperuloside and related glycosides, which are probably derived from substituted furan aglycones, constitute one such widely …
Number of citations: 167 www.ncbi.nlm.nih.gov
Y Chan, SW Ng, JZX Tan, G Gupta… - Chemico-biological …, 2020 - Elsevier
… potential therapeutic benefits, asperuloside, an iridoid glycoside… a surge in the research on Asperuloside, making it one of the … various reported mechanisms of asperuloside that form the …
Number of citations: 23 www.sciencedirect.com
J He, X Lu, T Wei, Y Dong, Z Cai, L Tang… - International Journal of …, 2018 - mdpi.com
… This study aimed to investigate the anti-inflammatory effect and potential mechanism of five iridoids (asperuloside (ASP), asperulosidic acid (ASPA), desacetyl asperulosidic acid (DAA), …
Number of citations: 63 www.mdpi.com
Y Chen, S Xu, Y Lu, S Chen, X Du, S Hou… - Chemico-Biological …, 2021 - Elsevier
… Here, we aim to investigate the therapeutic effects of an iridoid glycoside, asperuloside (ASP) on mice experimental chronic colitis induced by dextran sulfate sodium (DSS) and further …
Number of citations: 29 www.sciencedirect.com
J Qiu, G Chi, Q Wu, Y Ren, C Chen, H Feng - International …, 2016 - Elsevier
… In this study, we investigated the effects of asperuloside on the cytokine levels … asperuloside as a potential treatment for ALI and meanwhile lay the foundation for the use of asperuloside …
Number of citations: 36 www.sciencedirect.com
T Fujikawa, T Hirata, S Hosoo, K Nakajima… - Journal of nutritional …, 2012 - cambridge.org
Eucommia leaves (Eucommia ulmoides Oliver) contain chlorogenic acid (a caffeic acid derivative) and geniposidic acid and asperuloside (ASP), iridoid glucosides used in beverages. …
Number of citations: 55 www.cambridge.org
Y Lu, T Guan, S Xu, Y Chen, Q Shen, S Zhu, Y Liu… - Phytomedicine, 2022 - Elsevier
… asperuloside on inhibiting EMT development through VDR/Smad3 was investigated. Finally, we testified the effect of asperuloside … applying asperuloside and herbs rich in asperuloside …
Number of citations: 5 www.sciencedirect.com
Q Shen, Y Chen, J Shi, C Pei, S Chen, S Huang… - European Journal of …, 2023 - Elsevier
Background Non-alcoholic fatty liver disease (NAFLD) is a clinical pathological syndrome of hepatic parenchymal cell steatosis caused by excessive lipid deposition, which is the …
Number of citations: 5 www.sciencedirect.com
C Rong, W Wei, T Yu-Hong - Biomedicine & Pharmacotherapy, 2020 - Elsevier
Acute myeloid leukemia (AML) is a complicated disease of hematopoietic stem cell disorders. However, its pathogenesis mechanisms and therapeutic treatments still remain vague. …
Number of citations: 19 www.sciencedirect.com

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